molecular formula C16H15N3O4 B11341559 5-(4-ethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxamide

5-(4-ethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11341559
M. Wt: 313.31 g/mol
InChI Key: BWMYKYDIPGGYPL-UHFFFAOYSA-N
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Description

5-(4-Ethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted at the 3-position with a carboxamide group linked to a 5-methyl-1,2-oxazol-3-yl moiety and at the 5-position with a 4-ethoxyphenyl group.

Properties

Molecular Formula

C16H15N3O4

Molecular Weight

313.31 g/mol

IUPAC Name

5-(4-ethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C16H15N3O4/c1-3-21-12-6-4-11(5-7-12)14-9-13(18-23-14)16(20)17-15-8-10(2)22-19-15/h4-9H,3H2,1-2H3,(H,17,19,20)

InChI Key

BWMYKYDIPGGYPL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NOC(=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.

    Substitution Reactions: The ethoxyphenyl group can be introduced via a substitution reaction using an appropriate ethoxyphenyl halide.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the oxazole rings, potentially leading to the formation of dihydro-oxazole derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the ethoxy group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halides and nucleophiles such as sodium ethoxide (NaOEt).

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Dihydro-oxazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-ethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Materials Science: It can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 5-(4-ethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Substituent Effects

The following table highlights key structural differences and similarities between the target compound and related analogs:

Compound Name/ID Core Structure Key Substituents Molecular Weight (g/mol) logP Notable Properties/Activities Reference
Target Compound 1,2-oxazole 5-(4-ethoxyphenyl), N-(5-methyl-1,2-oxazol-3-yl) Not reported Not reported Inferred stability from oxazole cores -
5-(4-Methoxyphenyl)-N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide 1,2-oxazole + thiazol 4-Methoxyphenyl, thiazol-oxadiazole hybrid Not reported Not reported Enhanced metabolic stability (oxadiazole)
N-[4-(2,4-Dichlorophenoxy)-3-methoxybenzyl]-5-methyl-1,2-oxazole-3-carboxamide (32) 1,2-oxazole Dichlorophenoxy, methoxybenzyl Not reported Not reported 95.1% purity; enoyl-ACP reductase inhibition
4-[5-(4-Ethoxyphenyl)-1,2-oxazol-3-yl]-N-[(4-fluorophenyl)methyl]butanamide 1,2-oxazole + butanamide 4-Ethoxyphenyl, fluorophenylmethyl Not reported Not reported Screening compound for bioactivity
N-(5-methyl-1,2-oxazol-3-yl)-3-phenylpropanamide 1,2-oxazole Phenylpropanamide 230.26 2.77 High logP suggests lipophilicity
Key Observations:

Ethoxy vs. Methoxy Substitutents :

  • The target compound’s 4-ethoxyphenyl group is bulkier and more lipophilic than the 4-methoxyphenyl group in ’s analog. This may enhance membrane permeability but reduce aqueous solubility compared to methoxy derivatives .
  • Ethoxy’s electron-donating effect could modulate electronic interactions with target proteins, similar to methoxy groups in kinase inhibitors .

Oxazole vs. Oxadiazole rings (e.g., in ) are known for their resistance to enzymatic degradation, suggesting that the target compound may require structural optimization for in vivo stability .

Carboxamide Linkers: The target’s carboxamide linker between oxazole rings is structurally analogous to compounds in and . This motif facilitates hydrogen bonding with biological targets, as seen in enoyl-ACP reductase inhibitors () .

Physicochemical Properties

  • logP and Solubility: The phenylpropanamide analog () has a logP of 2.77, indicating moderate lipophilicity. Methoxy and hydroxy substituents (e.g., ’s sulfonamide derivative) improve aqueous solubility via hydrogen bonding, a feature absent in the ethoxy-substituted target .

Biological Activity

5-(4-ethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxamide is a synthetic organic compound belonging to the class of oxazole derivatives. It has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides a detailed examination of its biological activity, synthesis methods, and relevant research findings.

PropertyValue
Molecular FormulaC16H15N3O4
Molecular Weight313.31 g/mol
IUPAC Name5-(4-ethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxamide
InChIInChI=1S/C16H15N3O4/c1-3...
InChI KeyBWMYKYDIPGGYPL-UHFFFAOYSA-N
Canonical SMILESCCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NOC(=C3)C

Synthesis Methods

The synthesis of 5-(4-ethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxamide typically involves several key steps:

  • Formation of the Oxazole Ring : This can be achieved through a cyclization reaction involving an α-haloketone and an amide.
  • Substitution Reactions : The ethoxyphenyl group is introduced via substitution using an appropriate ethoxyphenyl halide.
  • Amidation : The final step involves forming the carboxamide group through an amidation reaction with an appropriate amine and carboxylic acid derivative.

These methods ensure high yield and purity, often optimized through the use of catalysts and controlled reaction conditions.

Pharmacological Properties

Research indicates that 5-(4-ethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxamide exhibits various pharmacological activities:

Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties, making it a candidate for further investigation in treating infections caused by resistant strains.

Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

Anticancer Potential : Initial investigations into its anticancer activity have shown promise, particularly in inhibiting cell proliferation in certain cancer cell lines.

The mechanism of action involves interaction with specific molecular targets and pathways:

  • Molecular Targets : The compound may interact with enzymes or receptors involved in inflammation and cell proliferation.
  • Biochemical Pathways : It may influence pathways related to apoptosis and cellular signaling.

Case Studies and Research Findings

Several studies have focused on the biological activity of similar compounds within the oxazole class. For instance:

  • Tyrosinase Inhibition Studies : Research on phenolic compounds related to oxazoles demonstrated varying inhibitory effects against tyrosinase, suggesting that structural modifications can significantly impact biological activity .
  • Cell Viability Assays : Compounds structurally similar to 5-(4-ethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxamide were tested for cytotoxicity in B16F10 cells. Results indicated that while some compounds showed weak cytotoxicity at higher concentrations after prolonged exposure, others maintained cell viability across tested concentrations .

Comparative Analysis

A comparative analysis with similar compounds highlights the uniqueness of 5-(4-ethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxamide:

Compound NameBiological Activity
5-(4-methoxyphenyl)-N-(5-methyl...Moderate antimicrobial
5-(4-chlorophenyl)-N-(5-methyl...High anti-inflammatory
5-(4-fluorophenyl)-N-(5-methyl...Strong anticancer

The distinct substitution pattern of 5-(4-ethoxyphenyl)-N-(5-methyl...) may confer unique properties compared to its analogs.

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